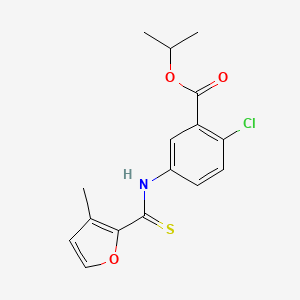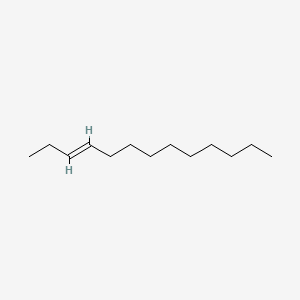
trans-3-Tridecene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-3-Tridecene: is an organic compound with the molecular formula C13H26 . It is an alkene, specifically a tridecene, characterized by the presence of a double bond between the third and fourth carbon atoms in the chain. The “trans” configuration indicates that the hydrogen atoms attached to the double-bonded carbons are on opposite sides, giving the molecule a more linear structure compared to its “cis” counterpart .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydrogenation of Alkynes: One common method to synthesize trans-3-Tridecene is through the partial hydrogenation of 3-tridecyne using a Lindlar catalyst. This process selectively reduces the triple bond to a double bond while maintaining the trans configuration.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde or ketone to form the desired alkene.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of longer-chain alkynes or the oligomerization of ethylene followed by selective isomerization to achieve the trans configuration .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-3-Tridecene can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include peracids and osmium tetroxide.
Reduction: Although less common, the double bond in this compound can be reduced to form tridecane using hydrogen gas and a metal catalyst.
Substitution: Halogenation reactions can occur, where halogens like bromine or chlorine add across the double bond to form dihalides.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) for epoxidation.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Bromine or chlorine in the presence of light or a radical initiator.
Major Products:
Epoxides and diols: from oxidation.
Tridecane: from reduction.
Dihalides: from halogenation.
Applications De Recherche Scientifique
Chemistry:
- Used as a model compound in studies of alkene reactivity and stereochemistry.
- Serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
- Investigated for its potential use in the synthesis of biologically active compounds.
- Studied for its interactions with biological membranes due to its hydrophobic nature.
Industry:
- Utilized in the production of lubricants and surfactants.
- Acts as a precursor in the manufacture of specialty chemicals .
Mécanisme D'action
The mechanism of action of trans-3-Tridecene in chemical reactions typically involves the interaction of the double bond with various reagents. For example, in oxidation reactions, the double bond reacts with an oxidizing agent to form an epoxide intermediate, which can further react to form diols. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
cis-3-Tridecene: The cis isomer of 3-Tridecene, where the hydrogen atoms on the double-bonded carbons are on the same side, resulting in a more bent structure.
3-Tetradecene: A similar alkene with one additional carbon atom in the chain.
3-Dodecene: A similar alkene with one fewer carbon atom in the chain.
Uniqueness:
- The trans configuration of trans-3-Tridecene provides it with distinct physical properties, such as a higher melting point and different reactivity compared to its cis isomer.
- Its linear structure makes it more suitable for certain industrial applications, such as in the production of lubricants and surfactants .
Propriétés
Numéro CAS |
41446-57-5 |
|---|---|
Formule moléculaire |
C13H26 |
Poids moléculaire |
182.35 g/mol |
Nom IUPAC |
(E)-tridec-3-ene |
InChI |
InChI=1S/C13H26/c1-3-5-7-9-11-13-12-10-8-6-4-2/h5,7H,3-4,6,8-13H2,1-2H3/b7-5+ |
Clé InChI |
OMBXNSHDJUALCV-FNORWQNLSA-N |
SMILES isomérique |
CCCCCCCCC/C=C/CC |
SMILES canonique |
CCCCCCCCCC=CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



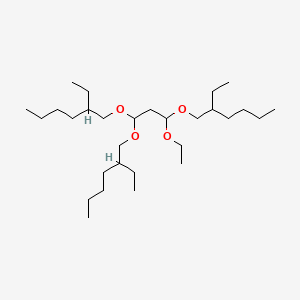
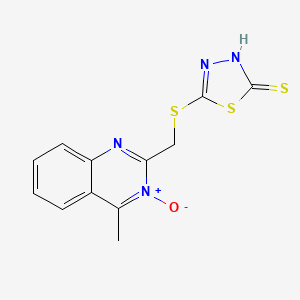
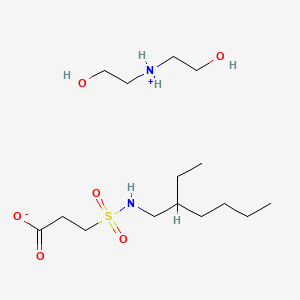
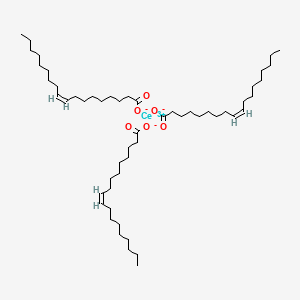
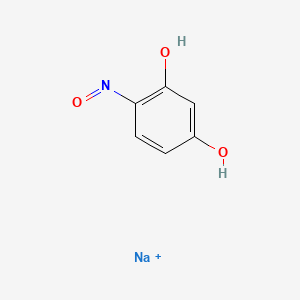
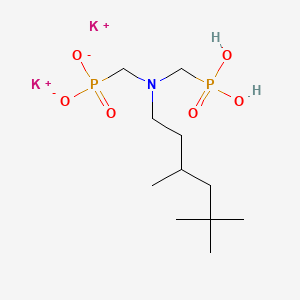

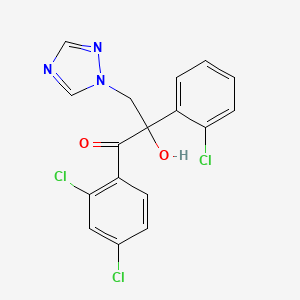
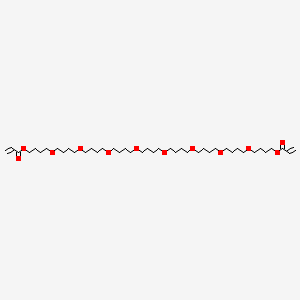
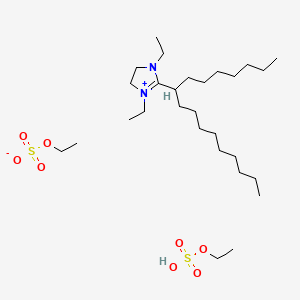
![2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate](/img/structure/B12690366.png)
